molecular formula C9H16ClN B7725809 4-Chlorodecahydroquinoline

4-Chlorodecahydroquinoline

Cat. No.: B7725809
M. Wt: 173.68 g/mol
InChI Key: ZWRZSBDOSLQQRX-UHFFFAOYSA-N
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Description

4-Chlorodecahydroquinoline is a heterocyclic organic compound that belongs to the class of quinolines It is characterized by a decahydroquinoline ring system with a chlorine atom attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorodecahydroquinoline typically involves the hydrogenation of quinoline derivatives. One common method is the catalytic hydrogenation of 4-chloroquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction proceeds as follows: [ \text{4-Chloroquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorodecahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinoline derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a catalyst like Pd/C.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Chlorodecahydroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorodecahydroquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule. Studies have shown that quinoline derivatives can interfere with DNA replication and protein synthesis, making them effective against certain pathogens .

Comparison with Similar Compounds

    Quinoline: The parent compound with a similar ring structure but without the chlorine atom.

    4-Hydroxyquinoline: Another derivative with a hydroxyl group instead of chlorine.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core structure.

Uniqueness: 4-Chlorodecahydroquinoline is unique due to its specific substitution pattern and hydrogenation state. This gives it distinct chemical properties and reactivity compared to other quinoline derivatives. Its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN/c10-8-5-6-11-9-4-2-1-3-7(8)9/h7-9,11H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRZSBDOSLQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorodecahydroquinoline
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4-Chlorodecahydroquinoline
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4-Chlorodecahydroquinoline
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4-Chlorodecahydroquinoline
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4-Chlorodecahydroquinoline
Reactant of Route 6
4-Chlorodecahydroquinoline

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